molecular formula C20H23FN2O3 B4942012 1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide

1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide

Cat. No.: B4942012
M. Wt: 358.4 g/mol
InChI Key: YXSVINOCPDMRKY-UHFFFAOYSA-N
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Description

1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a furan ring, and a fluorophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the furan ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide: shares similarities with other compounds containing piperidine, furan, and fluorophenyl groups.

Uniqueness

  • The unique combination of these functional groups in this compound gives it distinct chemical properties and potential applications that may not be present in other similar compounds.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-22(14-18-6-3-11-26-18)20(25)16-7-8-19(24)23(13-16)10-9-15-4-2-5-17(21)12-15/h2-6,11-12,16H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSVINOCPDMRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2CCC(=O)N(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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